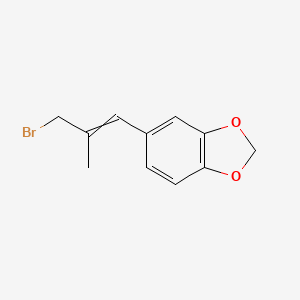
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom attached to a methylprop-1-en-1-yl group, which is further connected to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole typically involves the bromination of 2-methylprop-1-en-1-ylbenzodioxole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atom and the benzodioxole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Chloro-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
- 5-(3-Fluoro-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
- 5-(3-Iodo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
Uniqueness
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Propriétés
Numéro CAS |
112101-16-3 |
|---|---|
Formule moléculaire |
C11H11BrO2 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
5-(3-bromo-2-methylprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11BrO2/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-5H,6-7H2,1H3 |
Clé InChI |
QQSDAWBJZZYYKI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC2=C(C=C1)OCO2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




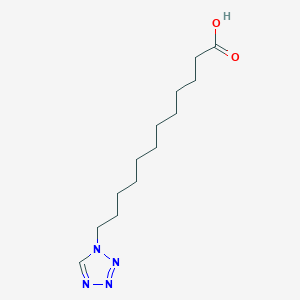

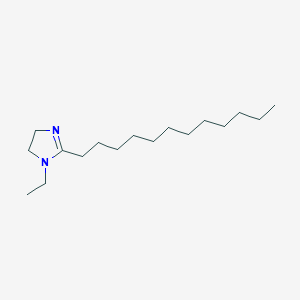
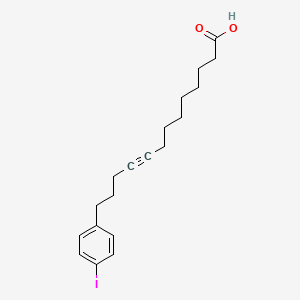

![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
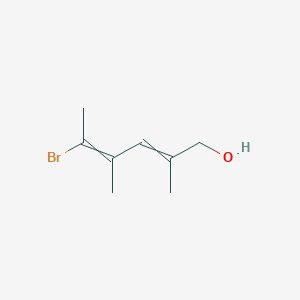
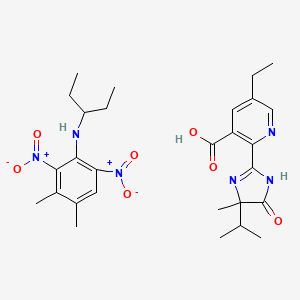
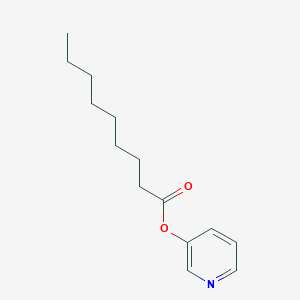
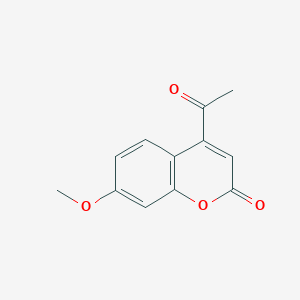

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
